molecular formula C7H6N4 B1312107 2-ethyl-1H-imidazole-4,5-dicarbonitrile CAS No. 57610-38-5

2-ethyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1312107
CAS No.: 57610-38-5
M. Wt: 146.15 g/mol
InChI Key: JBGUQPNUGTYMCR-UHFFFAOYSA-N
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Description

2-Ethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H6N4. It is characterized by the presence of an imidazole ring substituted with an ethyl group at the 2-position and two cyano groups at the 4 and 5 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylimidazole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-1H-imidazole-4,5-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It finds applications in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-ethyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, its cyano groups can form strong interactions with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1H-imidazole-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 2-position enhances its lipophilicity compared to its methyl and propyl analogs, potentially affecting its biological activity and solubility. Additionally, the cyano groups at the 4 and 5 positions provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-ethyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-7-10-5(3-8)6(4-9)11-7/h2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGUQPNUGTYMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413973
Record name 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57610-38-5
Record name 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 1, but using 53.3 g of diaminomaleonitrile and 91.3 g of triethyl orthopropionate, 59.5 g of the title compound were obtained as crystals, melting at 179°-181° C.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
91.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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